Benzyl 1H-indole-5-carboxylate
Overview
Description
Benzyl 1H-indole-5-carboxylate is a chemical compound with the CAS Number: 136564-69-7 . It has a molecular weight of 251.28 . This compound is used for research and development purposes .
Synthesis Analysis
The synthesis of indole derivatives, including this compound, has attracted the attention of the chemical community due to their significant role in natural products and drugs . They are important types of molecules that play a main role in cell biology . The synthesis of these compounds involves various methods and techniques .Molecular Structure Analysis
The InChI Code for this compound is1S/C16H13NO2/c18-16(19-11-12-4-2-1-3-5-12)14-6-7-15-13(10-14)8-9-17-15/h1-10,17H,11H2
. This code provides a specific representation of its molecular structure.
Scientific Research Applications
1. Inhibition of 5-Lipoxygenase
Benzyl 1H-indole-5-carboxylate derivatives, specifically benzo[g]indole-3-carboxylates, have been identified as potent inhibitors of 5-lipoxygenase (5-LO), an enzyme involved in inflammatory and allergic disorders. For example, ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate showed significant inhibitory activity against 5-LO, suggesting potential as anti-inflammatory therapeutics (E. Karg et al., 2009).
2. Cholinesterase Inhibition
N-benzyl substituted amides of 1H-indole-5-carboxylic acid have been synthesized and evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These compounds, particularly 1-benzylpiperidine amide of 1H-indole-5-carboxylic acid, displayed moderate potency in inhibiting BuChE, suggesting a potential role in treatments involving cholinesterase inhibition (A. Jakubowska et al., 2012).
3. Synthesis of Carboxylic Acids
A method involving dialkylaluminum chlorides has been developed for the carboxylation of 1-substituted indoles, including 1-benzylindoles. This process efficiently yields indole-3-carboxylic acids, demonstrating the versatility of this compound in synthesizing various carboxylic acids (K. Nemoto et al., 2009).
4. Hepatitis C Virus NS5B Polymerase Inhibitors
Indole-based inhibitors, with structural modifications on the indole N-1 benzyl moiety, have shown significant potency against the hepatitis C virus NS5B polymerase. This discovery illustrates the potential of this compound derivatives in developing treatments for hepatitis C (Kevin X. Chen et al., 2012).
5. Synthesis of Anti-Inflammatory and Antiproliferative Agents
This compound derivatives, specifically 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles, have been synthesized and evaluated for anti-inflammatory and anti-proliferative activities. Some compounds showed promising activity against human cancer cell lines and inflammation in rat paw edema models (Sreevani Rapolu et al., 2013).
Future Directions
Indole derivatives, including Benzyl 1H-indole-5-carboxylate, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are being increasingly used in the treatment of various disorders in the human body . Future research may focus on the development of novel methods of synthesis and exploring their potential therapeutic applications .
Properties
IUPAC Name |
benzyl 1H-indole-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c18-16(19-11-12-4-2-1-3-5-12)14-6-7-15-13(10-14)8-9-17-15/h1-10,17H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHQDGAMZGNGCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC3=C(C=C2)NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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